3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a yellow solid with a melting point of 128–130 °C .
Synthesis Analysis
Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of such compounds often involves the reaction of three components: alkynes, TMSN3, and ethers, catalyzed by copper .Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7 (13 (6)12-8)3-5-9 (14)15/h2,4H,3,5H2,1H3, (H,14,15)
. This indicates that the compound has a molecular weight of 222.2 . Chemical Reactions Analysis
The compound exhibits superior thermostability . The differences in thermal stabilities were further investigated by determining the lowest bond dissociation energies (BDE), where a positive correlation between the stability of the molecules and the lowest BDE values is observed .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 128–130 °C . Its IR (KBr, cm−1) values are 3074, 2974, 1606, 1547, 1057, and 861 . The 1H NMR (400 MHz, DMSO-d6) δ values are 8.45 (t, J = 8.8 Hz, 2H), 7.52 (t .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have extensively investigated the synthesis of pyrazole and pyridazine derivatives due to their significant biological activities. For example, Shamroukh et al. (2005) explored the synthesis of pyrazolo[3,4]pyrimidine derivatives, highlighting their potent antimicrobial activity. This study demonstrates the chemical versatility and potential therapeutic applications of compounds containing pyrazole and pyridazine scaffolds (Shamroukh, Rashad, & Sayed, 2005).
Antiviral Activity
Compounds incorporating pyrazolo and pyridazine structures have been evaluated for their antiviral properties. Saxena et al. (1990) synthesized 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin, revealing activity against human cytomegalovirus and herpes simplex virus type 1. This underscores the potential of such molecules in developing new antiviral drugs (Saxena, Coleman, Drach, & Townsend, 1990).
Heterocyclic Chemistry and Drug Design
The integration of triazole rings into complex molecules is a common strategy in medicinal chemistry due to their structural similarity to the adenine base in DNA. Studies on pyrazolo[4,3-c]pyridines and related compounds have contributed to the discovery of molecules with a wide range of biological activities. For instance, compounds with pyrazolo and triazolo rings have been synthesized and evaluated for their potential in treating various diseases, including microbial infections and cancer (Ehler, Robins, & Meyer, 1977).
Safety and Hazards
Future Directions
The compound and its energetic salts exhibit remarkable thermal stabilities as well as low impact and friction sensitivities . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials . This suggests potential future directions in the design of high-performance energetic materials.
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family . BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones .
Mode of Action
The compound acts as a bivalent inhibitor of BRD4 . It binds to two sites on the BRD4 protein, enhancing its potency and selectivity . This bivalent binding results in the downregulation of c-Myc, a protein associated with cell proliferation and cancer progression .
Biochemical Pathways
The inhibition of BRD4 leads to the downregulation of the c-Myc pathway . c-Myc is a transcription factor that controls the expression of several genes involved in cell cycle progression, apoptosis, and cellular transformation . Therefore, the inhibition of this pathway can lead to reduced cell proliferation and tumor growth .
Pharmacokinetics
The compound exhibits an excellent pharmacokinetic profile . It has been optimized for BRD4 potency and physical properties, resulting in high in vitro and in vivo potency . .
Result of Action
The compound’s action results in the downregulation of c-Myc and the inhibition of tumor growth . In xenograft studies, the compound exhibited high potency, leading to significant tumor growth inhibition .
Action Environment
Properties
IUPAC Name |
3-methoxy-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3/c1-19-7-8(13(18-19)23-3)12(21)14-6-10-16-15-9-4-5-11(22-2)17-20(9)10/h4-5,7H,6H2,1-3H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGIVGSAKWJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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